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Compound of Interest

Compound Name: 3-Fluoro-2-iodobenzaldehyde

Cat. No.: B1438874 Get Quote

CAS Number: 905808-02-8

Introduction
3-Fluoro-2-iodobenzaldehyde is a halogenated aromatic aldehyde that has emerged as a

significant building block in modern organic synthesis and medicinal chemistry. Its unique

substitution pattern, featuring a fluorine atom and an iodine atom ortho and meta to the

aldehyde group respectively, imparts distinct reactivity and properties that are highly sought

after in the design of complex molecular architectures. The presence of three different

functional groups—an aldehyde, a fluoro substituent, and an iodo substituent—on a single

aromatic ring provides a versatile platform for a wide range of chemical transformations. This

guide offers an in-depth exploration of the synthesis, properties, and applications of 3-Fluoro-
2-iodobenzaldehyde, with a particular focus on its utility for researchers, scientists, and

professionals in drug development.

Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 3-Fluoro-2-
iodobenzaldehyde is fundamental to its effective application in research and synthesis.
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Property Value Source

CAS Number 905808-02-8 [1]

Molecular Formula C₇H₄FIO [1]

Molecular Weight 250.01 g/mol

Appearance Typically a solid

SMILES O=Cc1cccc(F)c1I [1]

Synthesis of 3-Fluoro-2-iodobenzaldehyde
The synthesis of 3-Fluoro-2-iodobenzaldehyde can be approached through various synthetic

strategies. A common method involves the ortho-iodination of a fluorobenzaldehyde precursor

or the formylation of a corresponding fluoro-iodobenzene derivative. While specific, detailed

protocols for the direct synthesis of 3-Fluoro-2-iodobenzaldehyde are not extensively

published in peer-reviewed journals, a plausible and illustrative synthetic route can be adapted

from established methodologies for similar halogenated benzaldehydes.

One such logical approach would be the oxidation of the corresponding benzyl alcohol, 3-

fluoro-2-iodobenzyl alcohol. This precursor could potentially be synthesized from 3-fluoro-2-

iodotoluene via radical bromination followed by hydrolysis.

A representative, albeit for an isomeric compound (4-fluoro-3-iodobenzaldehyde), two-step

synthesis from a substituted toluene is presented below to illustrate the general principles that

could be adapted.[2]

Illustrative Two-Step Synthesis Protocol (adapted for 3-Fluoro-2-iodobenzaldehyde):

Step 1: Radical Bromination of 3-Fluoro-2-iodotoluene

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-

fluoro-2-iodotoluene (1.0 eq.) in a suitable solvent such as carbon tetrachloride.

Add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator, such as

benzoyl peroxide (0.05 eq.).
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Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography

(TLC) or Gas Chromatography (GC).

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide

byproduct.

Remove the solvent under reduced pressure to yield the crude 3-fluoro-2-iodobenzyl

bromide.

Step 2: Oxidation to 3-Fluoro-2-iodobenzaldehyde

Dissolve the crude 3-fluoro-2-iodobenzyl bromide in a suitable solvent, such as dimethyl

sulfoxide (DMSO).

Add sodium bicarbonate (2.0 eq.) and heat the mixture.

Monitor the reaction for the formation of the aldehyde.

After completion, cool the reaction, quench with water, and extract the product with an

organic solvent like diethyl ether.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain pure 3-Fluoro-2-
iodobenzaldehyde.

Spectroscopic Characterization
The structural elucidation of 3-Fluoro-2-iodobenzaldehyde relies on standard spectroscopic

techniques. Below are the expected characteristic spectral features.

¹H NMR Spectroscopy
The proton NMR spectrum of 3-Fluoro-2-iodobenzaldehyde will exhibit distinct signals for the

aromatic protons and the aldehydic proton. The chemical shifts and coupling constants are

influenced by the electronic effects of the fluorine, iodine, and aldehyde substituents. The

aldehyde proton is expected to appear as a singlet in the downfield region, typically around 10
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ppm. The aromatic protons will show complex splitting patterns due to proton-proton and

proton-fluorine couplings.

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.

The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of

185-195 ppm. The aromatic carbons will show distinct signals, with the carbon attached to the

fluorine exhibiting a large one-bond C-F coupling constant.

FT-IR Spectroscopy
The Infrared (IR) spectrum is a valuable tool for identifying the key functional groups.

C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1700-1720

cm⁻¹.

C-H Stretch (Aldehyde): Two weak bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹.

[3]

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.[3]

C-F Stretch: A strong band in the 1250-1100 cm⁻¹ region.[4]

Aromatic C-H Bending: Out-of-plane bending vibrations will appear in the 900-675 cm⁻¹

region, providing information about the substitution pattern.

Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern

of the molecule. The molecular ion peak (M⁺) would be observed at m/z 250. Common

fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1), the loss

of the CHO group (M-29) to give a halophenyl cation, and the loss of carbon monoxide (M-28).

[5][6]

Applications in Drug Discovery and Development

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_FTIR_Analysis_of_2_Benzyloxy_4_fluorobenzaldehyde_and_its_Analogs.pdf
https://scienceready.com.au/pages/interpreting-mass-spectrum-fragmentation-patterns
https://www.docbrown.info/page06/spectra/benzaldehyde-ms.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1438874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The trifunctional nature of 3-Fluoro-2-iodobenzaldehyde makes it a highly valuable

intermediate in the synthesis of pharmaceutical agents, particularly in the fields of oncology

and kinase inhibition.

Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer drugs that are

particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as

those with BRCA1/2 mutations.[7][8] The benzamide scaffold is a key pharmacophore in many

PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate.[9] 3-Fluoro-2-
iodobenzaldehyde can be readily converted to the corresponding 3-fluoro-2-iodobenzamide,

which serves as a crucial precursor. The iodine atom provides a handle for palladium-catalyzed

cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce further

molecular complexity and optimize the inhibitor's binding affinity and pharmacokinetic

properties.[9] Between 2014 and 2018, four PARP inhibitors—olaparib, rucaparib, niraparib,

and talazoparib—received approval for the treatment of various cancers.[10]

3-Fluoro-2-iodobenzaldehyde Oxidation 3-Fluoro-2-iodobenzoic acid Amide Coupling 3-Fluoro-2-iodobenzamide
Pd-catalyzed

Cross-Coupling
(e.g., Suzuki, Sonogashira)

Diverse PARP Inhibitor Scaffolds

Click to download full resolution via product page

Caption: Synthetic workflow from 3-Fluoro-2-iodobenzaldehyde to PARP inhibitors.

Synthesis of Kinase Inhibitors
Kinase inhibitors are another important class of targeted cancer therapies that interfere with

signaling pathways crucial for tumor growth and proliferation.[11] Substituted benzaldehydes

and their derivatives are frequently employed as starting materials in the synthesis of various

kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR) and

the RAS-RAF-MEK-ERK pathway.[12][13] The aldehyde functionality of 3-Fluoro-2-
iodobenzaldehyde can be utilized in reactions such as reductive amination to build complex

side chains, while the iodo group allows for the introduction of diverse aryl and heteroaryl

moieties through cross-coupling reactions. This modular approach is highly valuable in

generating libraries of compounds for structure-activity relationship (SAR) studies.
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Aldehyde Chemistry Iodine Chemistry

3-Fluoro-2-iodobenzaldehyde
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Caption: Versatility of 3-Fluoro-2-iodobenzaldehyde in kinase inhibitor synthesis.

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-
Fluoro-2-iodobenzaldehyde. While a specific, comprehensive Material Safety Data Sheet

(MSDS) for this compound is not readily available in public databases, information can be

extrapolated from similar halogenated benzaldehydes.

General Hazards:

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[14]

Skin Irritation: Causes skin irritation.[14]

Eye Irritation: Causes serious eye irritation.[14]

Respiratory Irritation: May cause respiratory irritation.[14]

Recommended Precautions:

Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.

Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash

hands thoroughly after handling.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep

away from incompatible materials such as strong oxidizing agents.

Conclusion
3-Fluoro-2-iodobenzaldehyde is a valuable and versatile synthetic intermediate with

significant potential in the fields of medicinal chemistry and drug discovery. Its unique

combination of functional groups allows for a wide array of chemical transformations, making it

an ideal starting material for the synthesis of complex, biologically active molecules, including

PARP and kinase inhibitors. A thorough understanding of its properties, synthesis, and safe

handling practices is essential for harnessing its full potential in the laboratory. As research in

targeted therapies continues to expand, the demand for such strategically functionalized

building blocks is expected to grow, further solidifying the importance of 3-Fluoro-2-
iodobenzaldehyde in modern organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 905808-02-8|3-Fluoro-2-iodobenzaldehyde|BLD Pharm [bldpharm.com]

2. 4-FLUORO-3-IODOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

3. uanlch.vscht.cz [uanlch.vscht.cz]

4. benchchem.com [benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1438874?utm_src=pdf-body
https://www.benchchem.com/product/b1438874?utm_src=pdf-body
https://www.benchchem.com/product/b1438874?utm_src=pdf-body
https://www.benchchem.com/product/b1438874?utm_src=pdf-custom-synthesis
https://www.bldpharm.com/products/905808-02-8.html
https://www.chemicalbook.com/synthesis/4-fluoro-3-iodobenzaldehyde.htm
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_FTIR_Analysis_of_2_Benzyloxy_4_fluorobenzaldehyde_and_its_Analogs.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1438874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. scienceready.com.au [scienceready.com.au]

6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions
for analysis and identification of benzaldehyde image diagram doc brown's advanced organic
chemistry revision notes [docbrown.info]

7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine
Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on
Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

8. benchchem.com [benchchem.com]

9. benchchem.com [benchchem.com]

10. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca
IQS [biblioteca.iqs.edu]

11. benchchem.com [benchchem.com]

12. benchchem.com [benchchem.com]

13. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-
kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

14. assets.thermofisher.com [assets.thermofisher.com]

To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluoro-2-
iodobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1438874#3-fluoro-2-iodobenzaldehyde-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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